7-Methyl-7-azabicyclo[2.2.1]heptane
Description
Structure
3D Structure
Properties
CAS No. |
55258-02-1 |
|---|---|
Molecular Formula |
C7H13N |
Molecular Weight |
111.18 g/mol |
IUPAC Name |
7-methyl-7-azabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C7H13N/c1-8-6-2-3-7(8)5-4-6/h6-7H,2-5H2,1H3 |
InChI Key |
CAFWHFDCQORFGP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2CCC1CC2 |
Origin of Product |
United States |
Synthetic Methodologies for 7 Methyl 7 Azabicyclo 2.2.1 Heptane and Analogues
Strategies for Constructing the 7-Azabicyclo[2.2.1]heptane Skeleton
The construction of the strained 7-azabicyclo[2.2.1]heptane core requires specific and often elegant synthetic strategies. The primary approach involves the formation of a new carbon-carbon or carbon-nitrogen bond within a suitably functionalized precursor to close the bicyclic ring system. These strategies can be broadly categorized into several types of intramolecular cyclization reactions.
Intramolecular Cyclization Approaches
Intramolecular cyclization is the most common and effective method for synthesizing the 7-azabicyclo[2.2.1]heptane framework. These reactions involve the formation of a bond between two atoms within the same molecule, leading to the desired bicyclic structure. The choice of cyclization strategy often depends on the available starting materials and the desired substitution pattern on the final product.
Anionic cyclization, particularly through intramolecular carbolithiation, has proven to be a valuable tool for the synthesis of the 7-azabicyclo[2.2.1]heptane ring system. nih.govacs.org This method typically involves the generation of a carbanion, which then attacks an intramolecular electrophilic center, such as a double bond, to form the bicyclic structure.
A key approach utilizes a tin-lithium exchange to generate a chiral organolithium intermediate from a 2,5-disubstituted pyrrolidine (B122466). nih.govacs.org This intermediate then undergoes an intramolecular carbolithiation reaction to afford the 7-azabicyclo[2.2.1]heptane ring system. nih.govacs.org Notably, this cyclization can proceed from either diastereomer of the starting pyrrolidine derivative. nih.govacs.org For instance, treatment of the cis-isomer of N-benzyl-2-allyl-5-(tributylstannyl)pyrrolidine with n-butyllithium results in the formation of the exo-2-methyl-7-azabicyclo[2.2.1]heptane as a single diastereomer in good yield. acs.org The stereochemical outcome is attributed to a preference for a chair-like transition state. acs.org This methodology allows for the introduction of various substituents at the 2-position by trapping the resulting organolithium species with different electrophiles. acs.org
| Starting Material | Reagents | Product | Yield (%) | Reference |
| cis-N-Benzyl-2-allyl-5-(tributylstannyl)pyrrolidine | n-Butyllithium | exo-2-Methyl-7-benzyl-7-azabicyclo[2.2.1]heptane | Good | acs.org |
| trans-N-Benzyl-2-allyl-5-(tributylstannyl)pyrrolidine | n-Butyllithium, TMEDA | exo-2-Methyl-7-benzyl-7-azabicyclo[2.2.1]heptane | 78 | thieme-connect.de |
Another application of anionic cyclization involves the intramolecular displacement of a leaving group. For example, conformationally constrained nicotine (B1678760) analogues, specifically 1-pyridinyl-7-azabicyclo[2.2.1]heptanes, have been synthesized from glutamic acid. capes.gov.br The key step is an intramolecular anionic cyclization at a benzylic position to form the bicyclic core. capes.gov.br
Transannular alkylation provides another powerful method for the construction of the 7-azabicyclo[2.2.1]heptane skeleton. acs.orgdocumentsdelivered.com This strategy involves the formation of a C-C bond across a medium-sized ring, typically a proline derivative, to create the bicyclic system.
A chirospecific synthesis of optically pure 1-carboxy-7-azabicyclo[2.2.1]heptane amino acids has been developed using a transannular alkylation sequence as a key C-C bond-forming step, starting from L-glutamic acid. acs.org This method allows for the preparation of these constrained amino acid analogs on a multigram scale. acs.org Similarly, a glutamic acid analogue with the 7-azabicyclo[2.2.1]heptane framework was synthesized from L-serine, where the pivotal step is a transannular alkylation involving a beta-elimination of a silyl (B83357) ether followed by cyclization. documentsdelivered.com
A different approach to the synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid, a constrained proline analogue, also employs a transannular alkylation. unirioja.es The synthesis starts from an achiral precursor and involves a Diels-Alder reaction followed by several transformations to set up the key base-promoted internal nucleophilic displacement of a methanesulphonate group, which yields the desired bicyclic system in high yield. unirioja.es
| Starting Material | Key Step | Product | Reference |
| L-Glutamic acid | Thiolactam sulfide (B99878) contraction and transannular alkylation | 1-Carboxy-7-azabicyclo[2.2.1]heptane amino acids | acs.org |
| L-Serine | Transannular alkylation via beta-elimination of a silyl ether | tert-Butyl (1S,2R,4R)-7-benzyloxycarbonyl-2-(methoxycarbonylmethyl)-7-azabicyclo[2.2.1]heptane-1-carboxylate | documentsdelivered.com |
| Methyl 2-benzamidoacrylate | Diels-Alder reaction and transannular alkylation | 7-Azabicyclo[2.2.1]heptane-1-carboxylic acid | unirioja.es |
Radical-mediated cyclizations offer a versatile entry into the 7-azabicyclo[2.2.1]heptane system. clockss.orgclockss.org These reactions typically involve the generation of a radical species that subsequently cyclizes onto an intramolecular double bond.
One such method utilizes the cyclization of an α-acylamino radical generated from methyl N-(o-bromobenzoyl)-2-(prop-2-enyl)pyrrolidine-2-carboxylates using tributyltin hydride (Bu3SnH) and a radical initiator like azobisisobutyronitrile (AIBN). clockss.orgclockss.org This reaction proceeds via a 1,5-hydrogen transfer from the initially formed aryl radical to generate the α-acylamino radical, which then undergoes a 5-exo-trig cyclization to yield the 7-azabicyclo[2.2.1]heptane derivative. clockss.org Interestingly, this reaction often produces a mixture of the 7-azabicyclo[2.2.1]heptane (5-exo cyclization product) and the 8-azabicyclo[3.2.1]octane (6-endo cyclization product). clockss.orgclockss.org
The versatility of this approach is demonstrated by the synthesis of various bridgehead 1-substituted-7-azabicyclo[2.2.1]heptane derivatives, including halogenated compounds, via bridgehead radical reactions starting from 7-azabicyclo[2.2.1]heptane-1-carboxylic acid. unirioja.es These reactions, which utilize O-acyl thiohydroxamates (Barton esters), have provided evidence for the existence of bridgehead radicals in these systems. unirioja.es
Computational studies using DFT methods have been employed to analyze the mechanisms of these intramolecular free radical reactions and to understand the critical effect of the nitrogen-protecting group on the outcome of the cyclization. nih.gov Furthermore, radical rearrangements of 7-azabicyclo[2.2.1]heptadienes have been reported, where the rearrangement is guided by the stability of the resulting α-nitrogen radical. nih.govrsc.org
| Precursor | Reagents | Product(s) | Yield (%) | Reference |
| Methyl N-(o-bromobenzoyl)-2-(prop-2-enyl)pyrrolidine-2-carboxylate | Bu3SnH, AIBN | 7-Azabicyclo[2.2.1]heptane derivative | 40 (diastereomeric mixture) | clockss.org |
| Methyl N-(o-bromobenzoyl)-2-(prop-2-enyl)pyrrolidine-2-carboxylate | Bu3SnH, AIBN | 8-Azabicyclo[3.2.1]octane derivative | 30 | clockss.org |
| N-Benzoyl-7-azabicyclo[2.2.1]heptane-1-carboxylic acid 2-thioxo-2H-pyridin-1-yl ester | CCl4, light | N-Benzoyl-1-chloro-7-azabicyclo[2.2.1]heptane | - | unirioja.es |
The base-promoted heterocyclization of dihalogenated cyclohexylamine (B46788) derivatives is a convenient method for the synthesis of the 7-azabicyclo[2.2.1]heptane skeleton. acs.orgnih.govepa.gov This approach involves the intramolecular nucleophilic attack of the nitrogen atom on a carbon bearing a leaving group, typically a halide.
Specifically, the reaction of alkyl N-(cis-3,trans-4-dibromocyclohex-1-yl)carbamates with a base like sodium hydride in DMF provides 7-azabicyclo[2.2.1]heptane derivatives. acs.orgnih.gov For example, tert-butyl N-(cis-3,trans-4-dibromocyclohex-1-yl)carbamate cyclizes to afford exo-2-bromo-7-[(tert-butoxy)carbonyl]-7-azabicyclo[2.2.1]heptane in a 52% yield. acs.orgnih.gov This product can be further elaborated, for instance, by elimination of hydrogen bromide to give 7-[(tert-butoxy)carbonyl]-7-azabicyclo[2.2.1]hept-2-ene, an intermediate in the synthesis of epibatidine (B1211577). nih.govepa.gov The choice of the nitrogen protecting group and the stereochemistry of the leaving groups on the cyclohexane (B81311) ring are crucial for the success of this reaction. nih.gov For instance, using a trifluoroacetamide (B147638) protecting group on the nitrogen can lead to a very clean reaction, affording the 7-azabicyclo[2.2.1]heptane derivative in good yield (81%). acs.org
| Starting Material | Base | Product | Yield (%) | Reference |
| tert-Butyl N-(cis-3,trans-4-dibromocyclohex-1-yl)carbamate | NaH | exo-2-Bromo-7-[(tert-butoxy)carbonyl]-7-azabicyclo[2.2.1]heptane | 52 | acs.orgnih.gov |
| N-(cis-3,trans-4-dibromocyclohex-1-yl)-2,2,2-trifluoroacetamide | NaH | 2-Bromo-7-(trifluoroacetyl)-7-azabicyclo[2.2.1]heptane | 81 | acs.org |
A more specialized method for constructing related bicyclic systems involves an intramolecular hydrogen abstraction promoted by a nitrogen-centered radical. While the primary examples lead to oxa-azabicyclo[2.2.1]heptane systems, the underlying principle is relevant. This reaction is considered an intramolecular N-glycosidation that proceeds through a 1,5-hydrogen abstraction by an N-amido radical, followed by oxidation of the resulting C-radical intermediate. acs.orgnih.govresearchgate.net This methodology has been successfully applied to carbohydrate-derived precursors to synthesize chiral 7-oxa-2-azabicyclo[2.2.1]heptane ring systems. acs.orgnih.gov The N-radicals are typically generated from N-iodoamines, which are formed in situ from the corresponding amides or carbamates using reagents like (diacetoxyiodo)benzene (B116549) or iodosylbenzene and iodine. acs.orgresearchgate.net
Intramolecular Aminolysis Cascades
Intramolecular aminolysis cascades represent an efficient method for the synthesis of bicyclic structures. For instance, an epimerization-lactamization cascade of functionalized (2S,4R)-4-aminoproline methyl esters has been developed to produce (1R,4R)-2,5-diazabicyclo[2.2.1]heptane (DBH) derivatives. researchgate.netresearchgate.net Under basic conditions, the (2S,4R)-4-aminoproline methyl esters likely undergo 2-epimerization, which is followed by an intramolecular aminolysis of the resulting (2R)-epimer to form the bridged lactam intermediate. researchgate.netresearchgate.net Key factors for the success of this cascade reaction include the presence of an electron-withdrawing N-protective group on the substrate and the use of a strong base as a promoter. researchgate.net This method highlights the synthetic utility of epimerization when coupled with an irreversible cyclization step. researchgate.net
Cycloaddition Reactions
Cycloaddition reactions are a cornerstone in the synthesis of the 7-azabicyclo[2.2.1]heptane core. These reactions, particularly Diels-Alder and [3+2] cycloadditions, provide a direct route to the bicyclic framework.
Diels-Alder Reactions
The Diels-Alder reaction, a [4+2] cycloaddition, is a widely used and effective method for constructing the 7-azabicyclo[2.2.1]heptane skeleton. nih.gov This approach typically involves the reaction of an N-substituted pyrrole (B145914), acting as the diene, with an acetylenic dienophile. cdnsciencepub.com While early instances of this reaction reported low yields, significant improvements have been achieved. cdnsciencepub.com For example, the use of an N-carbobenzoxy derivative of pyrrole and the application of aluminum chloride as a catalyst have led to substantially higher yields. cdnsciencepub.com The reaction of N-protected pyrroles with alkynes, followed by hydrogenation, is a common strategy to access the 7-azanorbornane core. nih.gov This methodology has been successfully applied in the synthesis of various analogues, including those of the potent analgesic epibatidine. lookchem.com
Table 1: Examples of Diels-Alder Reactions for 7-Azabicyclo[2.2.1]heptane Synthesis
| Diene | Dienophile | Catalyst/Conditions | Product | Yield | Reference |
| N-carbomethoxypyrrole | Acetylene dicarboxylic ester | Aluminum chloride | Substituted 7-azabicyclo[2.2.1]hept-2-ene | 93% | cdnsciencepub.com |
| N-protected pyrroles | Alkynes | High pressure | 7-azabicyclo[2.2.1]heptanes | - | lookchem.com |
| 1-methoxycarbonyl-3-phenylthiopyrrole | Phenyl vinyl sulphone | 12 Kbar | 2-thiosubstituted 5-phenylsulphonyl-7-methoxycarbonyl-7-azabicyclo[2.2.1]hept-2-ene | 80% | lookchem.com |
[3+2] Cycloaddition of Nonstabilized Azomethine Ylides
A diastereoselective [3+2] cycloaddition between tertiary amine N-oxides and substituted alkenes provides an efficient route to novel 7-azanorbornanes. nih.gov This method utilizes easily accessible or commercially available starting materials and can generate products in high yields and with significant diastereomeric ratios. nih.gov Another approach involves the [3+2] cycloaddition of nonstabilized azomethine ylides. For instance, the synthesis of epibatidine has been achieved using a nonstabilized azomethine ylide generated from the one-electron oxidative double desilylation of N-benzyl-2,5-bis(trimethylsilyl)pyrrolidine. nih.govacs.org This ylide reacts with a suitable dipolarophile to form the desired bicyclic system. nih.govacs.org
Table 2: [3+2] Cycloaddition for 7-Azanorbornane Synthesis
| Ylide Precursor | Alkene/Dipolarophile | Yield | Diastereomeric Ratio | Reference |
| Tertiary amine N-oxides | Substituted alkenes | up to 97% | up to >20:1 | nih.gov |
| N-benzyl-2,5-bis(trimethylsilyl)pyrrolidine | trans-ethyl-3-(6-chloro-3-pyridyl)-2-propenoate | - | - | nih.govacs.org |
Intramolecular [4+2] Cycloaddition of 3H-Pyrroles
An efficient assembly of the 2-azabicyclo[2.2.1]heptane core has been reported through an intramolecular [4+2] cycloaddition of 3H-pyrroles. rsc.org In a one-pot transformation, the exposure of specific diols to Swern oxidation, followed by amine condensation and an acid-mediated [4+2] cycloaddition, afforded the desired bicyclic products. rsc.org However, this reaction was found to be highly dependent on the substrate, with some functionalized diols failing to yield the expected product. nih.govrsc.org
Rearrangement Reactions
Rearrangement reactions offer an alternative and powerful strategy for the construction of the azabicyclic framework, often leading to complex and highly functionalized structures.
SmI₂-Mediated Spirocyclization and Rearrangement Cascades
A novel and stereoselective samarium(II) iodide (SmI₂)-mediated cascade reaction has been employed to construct the 2-azabicyclo[2.2.1]heptane framework. nih.govrsc.orgrsc.org This reaction involves a spirocyclization and rearrangement of a 7-azabicyclo[2.2.1]heptadiene precursor to furnish a functionally poised 2-azabicyclo[2.2.1]heptene. nih.govrsc.orgrsc.org The reaction proceeds in good yield with excellent regio- and stereoselectivity. nih.gov This methodology has been pivotal in the synthetic studies toward the complex alkaloid longeracemine, which features a highly substituted 2-azabicyclo[2.2.1]heptane core. nih.govrsc.orgrsc.org
Wagner-Meerwein Rearrangements in Azabicyclic Systems
The Wagner-Meerwein rearrangement, a classic carbocation-mediated skeletal reorganization, has found application in the synthesis of complex molecular frameworks. sioc-journal.cn In the context of azabicyclic systems, this type of rearrangement can be a powerful tool for constructing the 7-azabicyclo[2.2.1]heptane skeleton, often from more readily available precursors. This process typically involves the generation of a carbocation intermediate, which then undergoes a 1,2-hydride or 1,2-alkyl shift to yield the thermodynamically more stable bicyclic structure.
A notable example involves a neophyl-type radical rearrangement, which, while not a classic Wagner-Meerwein reaction, shares the characteristic of skeletal reorganization. The Barton deoxygenation of 7-azabenzonorbornanols has been shown to proceed through a neophyl-like rearrangement to produce 2-azabenzonorbornane derivatives in high yields, ranging from 64% to 90%. acs.org This reaction highlights the utility of radical-mediated processes in achieving complex bond reorganizations within azabicyclic systems. acs.orgresearchgate.net
Alternative Synthetic Routes
Synthesis from Cyclohexanol (B46403) Derivatives
A practical and efficient route to the 7-azabicyclo[2.2.1]heptane core involves the use of readily available cyclohexanol derivatives. One such method starts with trans-4-aminocyclohexanol (B47343). google.com The synthesis proceeds in three steps:
Acylation: The amino group of trans-4-aminocyclohexanol is protected by acylation with a trifluoroacetyl group. This is achieved by reacting it with a trifluoroacetic acid alkyl ester in an aprotic solvent, ensuring the selective protection of the amino group while leaving the hydroxyl group unaffected. google.com
Sulfonylation: The hydroxyl group is then converted into a good leaving group by reaction with a sulfonyl chloride. google.com
Cyclization: Finally, treatment with a weak base in an aqueous alcohol solution simultaneously removes the trifluoroacetyl protecting group and induces cyclization to form 7-azabicyclo[2.2.1]heptane in high purity and a notable 90% yield. google.com
Another approach utilizes the base-promoted heterocyclization of alkyl N-(cis-3,trans-4-dibromocyclohex-1-yl)carbamates. For instance, reacting tert-butyl N-(cis-3,trans-4-dibromocyclohex-1-yl)carbamate with sodium hydride in DMF yields 2-bromo-7-[(tert-butoxy)carbonyl]-7-azabicyclo[2.2.1]heptane. acs.org
Stereoselective Synthesis of 7-Azabicyclo[2.2.1]heptane Scaffolds
The biological activity of chiral molecules is often dependent on their specific stereochemistry. Therefore, the development of stereoselective synthetic methods for the 7-azabicyclo[2.2.1]heptane scaffold is of paramount importance.
Application of Chiral Auxiliaries and Reagents
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. This strategy has been successfully applied to the synthesis of 2-azabicyclo[2.2.1]heptanes. pwr.edu.pl For example, various chiral auxiliaries can be employed in the stereoselective synthesis of these compounds, followed by the removal of the auxiliary to afford the desired enantiomer. pwr.edu.pl The Diels-Alder reaction, a powerful tool for forming cyclic compounds, can be rendered stereoselective through the use of chiral auxiliaries. pwr.edu.pl
Enantioselective Approaches, including Resolution via Chiral Salts
Enantioselective synthesis aims to directly produce one enantiomer of a chiral compound over the other. One common method for obtaining enantiomerically pure compounds is through the resolution of a racemic mixture. This can be achieved by forming diastereomeric salts with a chiral resolving agent. The differing physical properties of these diastereomeric salts, such as solubility, allow for their separation.
An alternative and often more efficient approach is asymmetric synthesis, where a chiral catalyst or reagent is used to favor the formation of one enantiomer. For instance, enantiomerically pure 7-azabicyclo[2.2.1]heptan-2-ol can be used as a chiral template for the synthesis of other complex molecules like aminocyclitols. acs.org This optically pure starting material can be obtained through the asymmetric desymmetrization of a meso compound. acs.org Furthermore, α-acylamino radical cyclizations, generated from precursors derived from L-proline, have been utilized to construct the 7-azabicyclo[2.2.1]heptane system. clockss.org
Diastereoselective Control in Bicyclic Ring Formation
The formation of the 7-azabicyclo[2.2.1]heptane ring system often presents challenges in controlling stereochemistry. However, various synthetic strategies have been developed to achieve high diastereoselectivity.
One effective method involves a [3+2] cycloaddition reaction between tertiary amine N-oxides and substituted alkenes. This approach has been used to synthesize a range of 7-azanorbornanes with yields of up to 97% and diastereomeric ratios greater than 20:1. nih.gov Density functional theory (DFT) calculations suggest that steric factors are the primary drivers of the observed diastereoselectivity. nih.gov In contrast, the more traditional Diels-Alder [4+2] cycloaddition of N-protected pyrroles with alkynes, followed by hydrogenation, often results in poor diastereoselectivity and requires multiple steps. nih.gov
Another strategy for achieving diastereoselective control is through the hydroarylation of the 7-azabicyclo[2.2.1]heptene system. The carbopalladation and subsequent substitution reactions in this process proceed with complete exo-diastereoselectivity. semanticscholar.org This has been a critical finding for the stereoselective synthesis of bioactive compounds like epibatidine. semanticscholar.org The use of chiral ligands in these reactions allows for the control of up to three asymmetric centers. semanticscholar.org
Furthermore, the bromination of N-protected, N-(arylmethyl)cyclohex-3-enamines has been shown to be stereoselective, yielding major trans-3-cis-4-dibromides. These intermediates can then undergo base-mediated heterocyclization to form the desired 7-azabicyclo[2.2.1]heptane derivatives in good yields. researchgate.net
The table below summarizes the diastereoselectivity achieved in various synthetic approaches to 7-azabicyclo[2.2.1]heptane derivatives.
| Reaction Type | Reactants | Catalyst/Reagent | Diastereomeric Ratio (dr) | Yield (%) | Reference |
| [3+2] Cycloaddition | Tertiary amine N-oxides, substituted alkenes | - | >20:1 | up to 97 | nih.gov |
| Hydroarylation | 7-azabicyclo[2.2.1]heptene system, aryl halides | Palladium catalyst | Complete exo | - | semanticscholar.org |
| Bromination/Cyclization | N-protected, N-(arylmethyl)cyclohex-3-enamines | - | Major trans-3-cis-4 | Good | researchgate.net |
Brønsted Acid Catalyzed Ring-Opening of meso-Epoxides
A powerful and enantioselective method for the synthesis of 2-azabicyclo[2.2.1]heptanes involves the Brønsted acid-catalyzed ring-opening of meso-epoxides. researchgate.net This intramolecular desymmetrization strategy provides access to a variety of these bicyclic structures with high yields and excellent enantioselectivities. researchgate.net
The reaction is typically catalyzed by a chiral phosphoric acid. This catalyst facilitates the ring-opening of the meso-epoxide, leading to the formation of the 2-azabicyclo[2.2.1]heptane skeleton. researchgate.net The hydroxyl and amide groups present in the resulting products serve as convenient handles for further chemical modifications. researchgate.net
For instance, a binary catalytic system comprising an aminotriphenolate Al(III) complex and a bromide salt has been effectively used for the synthesis of 2-azabicyclo[2.2.1]heptanes from cyclic γ-epoxy-alcohols. acs.orgnih.gov This system delivers a broad range of products in good to excellent yields with high diastereocontrol. acs.orgnih.gov Mechanistic studies suggest a double-nucleophilic displacement at a carbon center, which includes a proton-relay step mediated by the phenolate (B1203915) of the Al(III) complex. acs.orgnih.gov
The table below highlights the key features of the Brønsted acid-catalyzed ring-opening of meso-epoxides for the synthesis of 2-azabicyclo[2.2.1]heptanes.
| Catalyst | Substrate | Product | Yield (%) | Enantioselectivity (ee) | Reference |
| Chiral Phosphoric Acid | meso-Epoxides | 2-Azabicyclo[2.2.1]heptanes | High | Excellent | researchgate.net |
| Aminotriphenolate Al(III) complex / Bromide salt | Cyclic γ-epoxy-alcohols | 2-Azabicyclo[2.2.1]heptanes | Good to Excellent | High (diastereo) | acs.orgnih.gov |
Synthetic Utility of 7-Methyl-7-azabicyclo[2.2.1]heptane as an Intermediate in Organic Synthesis
This compound and its parent compound, 7-azabicyclo[2.2.1]heptane, are valuable intermediates in organic synthesis, serving as scaffolds for the construction of a wide array of more complex molecules. unirioja.esnih.govacs.org The rigid bicyclic framework of these compounds makes them attractive as constrained analogues of other biologically relevant molecules. unirioja.es
One significant application is in the synthesis of epibatidine and its analogues. unirioja.es N-benzoyl-7-azabicyclo[2.2.1]heptane, a derivative, is a known precursor to epibatidine. unirioja.es The synthesis of various 1-substituted-7-azabicyclo[2.2.1]heptane derivatives, including halogenated compounds, has been achieved through bridgehead radical reactions starting from 7-azabicyclo[2.2.1]heptane-1-carboxylic acid. unirioja.es
Furthermore, 7-azabicyclo[2.2.1]heptane can be readily N-functionalized. For example, palladium-catalyzed cross-coupling amination reactions with various aryl halides provide a convenient route to a wide range of N-aryl-substituted-7-azabicyclo[2.2.1]heptane derivatives. acs.org Similarly, N-arylmethyl derivatives have been synthesized through a sequence involving deprotection, bromination, and base-promoted cyclization. researchgate.net
The solvolysis of 2β-halogeno-derivatives of this compound has also been studied, leading to the isolation and characterization of various rearranged products. researchgate.net Additionally, a schematic for the synthesis of 7-methyl-7-aza-2-[isoxazolyl]-bicyclo[2.2.1]heptane has been described, highlighting its use in constructing heterocyclic-substituted derivatives. google.com
The table below provides examples of the synthetic transformations of this compound and its analogues.
| Starting Material | Reagents/Conditions | Product | Application | Reference |
| 7-azabicyclo[2.2.1]heptane-1-carboxylic acid | Barton esterification, radical reaction | 1-substituted-7-azabicyclo[2.2.1]heptane derivatives | Precursors to epibatidine analogues | unirioja.es |
| 7-azabicyclo[2.2.1]heptane | Aryl halides, Pd catalyst, NaOtBu | N-aryl-7-azabicyclo[2.2.1]heptanes | Biologically active compounds | acs.org |
| N-protected, N-(arylmethyl)cyclohex-3-enamines | Deprotection, bromination, base | N-arylmethyl-7-azabicyclo[2.2.1]heptanes | Synthetic intermediates | researchgate.net |
| 2β-halogeno-7-methyl-7-azabicyclo[2.2.1]heptane | Solvolysis | Rearranged products | Mechanistic studies | researchgate.net |
| exo-2-carbomethoxy-7-methyl-7-azanorbornane | Multi-step synthesis | 7-aza-2-[oxazole and oxadiazole]-bicyclo[2.2.1]heptane | Heterocyclic derivatives | google.com |
Chemical Reactivity and Mechanistic Insights of 7 Methyl 7 Azabicyclo 2.2.1 Heptane and Its Derivatives
Conformational Dynamics and Nitrogen Inversion
The rigid bicyclic framework of 7-methyl-7-azabicyclo[2.2.1]heptane significantly influences its conformational dynamics, particularly the process of nitrogen inversion. This phenomenon, where the nitrogen atom and its substituents pass through a planar transition state, is a key determinant of the molecule's reactivity and stereochemistry.
The energy barrier to nitrogen inversion in this compound has been a subject of both theoretical and experimental investigation. These studies aim to quantify the energy required for the nitrogen atom to invert its configuration.
Dynamic NMR (DNMR) spectroscopy is a primary experimental technique used to measure these barriers. By analyzing the temperature-dependent changes in the NMR spectrum, researchers can determine the rate of inversion and, consequently, the free energy of activation (ΔG‡) for the process.
Theoretical calculations, employing methods such as ab initio molecular orbital theory and density functional theory (DFT), complement experimental findings. researchgate.net These computational approaches allow for the modeling of the inversion process, including the geometry of the transition state and the associated energy changes. For instance, calculations at the MP2/6-31G* level of theory have shown good agreement with experimental NIR barriers. acs.orgnih.gov
The nitrogen inversion barrier for this compound is notably high compared to simpler, monocyclic amines. This increased barrier is a direct consequence of the compound's rigid bicyclic structure.
The unusually high nitrogen inversion-rotation (NIR) barriers observed in 7-azabicyclo[2.2.1]heptane systems is termed the "bicyclic effect". researchgate.netacs.orgnih.gov This effect arises from the geometric constraints imposed by the bicyclic framework, which destabilize the planar transition state required for nitrogen inversion.
In a typical amine, nitrogen inversion involves the temporary flattening of the nitrogen pyramid. However, in this compound, the Cα-N-Cα bond angle is significantly constrained by the bicyclic structure. Forcing this angle towards the 120° required for a planar sp2-hybridized nitrogen in the transition state induces substantial angle strain.
Studies comparing this compound to less strained bicyclic systems, such as those in the 1-azabicyclo[3.3.1]nonyl and -[3.2.1]octyl series, have provided quantitative estimates of this effect. The barrier increase for this compound's nitrogen inversion is approximately 3.5 kcal/mol higher than that of an α-unbranched monocyclic amine with similar pyramidality at the nitrogen. researchgate.net In contrast, the less strained systems exhibit a more modest barrier increase of about 1.5 kcal/mol. researchgate.net
Natural bond orbital (NBO) analysis has further elucidated the origin of the bicyclic effect, concluding that the barrier height is largely determined by the energy of the σ-orbitals of the Cα-Cβ bonds and the nitrogen lone pair. acs.orgnih.gov This analysis confirms that the bicyclic effect is an extreme manifestation of the general relationship between the geometry of the Cα-N-Cα tripyramid and the NIR barrier in N-bridged bicyclic amines. researchgate.netacs.orgnih.gov
Table 1: Comparison of Nitrogen Inversion Barriers
| Compound | Barrier Increase (kcal/mol) |
|---|---|
| This compound | ~3.5 |
| 1-Azabicyclo[3.3.1]nonyl systems | ~1.5 |
| 1-Azabicyclo[3.2.1]octyl systems | ~1.5 |
Ring Strain and its Influence on Reactivity
The inherent ring strain in the 7-azabicyclo[2.2.1]heptane framework is a critical factor governing its chemical reactivity. This strain arises from the deviation of bond angles from their ideal values, a consequence of the rigid bicyclic structure.
The high strain energy of the bicyclo[2.2.1]heptane system can be harnessed to drive specific chemical reactions, particularly those leading to the formation of less strained products. This principle has been effectively utilized in stereoselective transformations.
For instance, the ring strain in derivatives of 7-azabicyclo[2.2.1]heptane facilitates retro-condensation reactions. nih.govconsensus.app Retro-Dieckmann and retro-aldol reactions of appropriately substituted 7-azabicyclo[2.2.1]heptane derivatives proceed under mild conditions to yield highly functionalized and stereochemically defined pyrroline (B1223166) and pyrrolidine (B122466) scaffolds. nih.govconsensus.app These transformations are often stereoselective, with the stereochemistry of the starting bicyclic material dictating the stereochemical outcome of the product.
It is noteworthy that similar reactions are not observed with the corresponding, less strained norbornene and 7-oxanorbornene derivatives, highlighting the crucial role of the nitrogen-containing bicyclic system's strain in promoting these transformations. nih.govconsensus.app The synthesis of various aminocyclohexanols has also been achieved using enantiopure 7-azabicyclo[2.2.1]heptan-2-ol as a chiral template. acs.org
The ring strain in 7-azabicyclo[2.2.1]heptane has a profound effect on the geometry and stability of amide functionalities attached to the bridgehead nitrogen. In contrast to typical amides which are planar due to resonance stabilization, amides derived from 7-azabicyclo[2.2.1]heptane exhibit significant nitrogen pyramidalization. nih.govacs.org
This deviation from planarity is a direct result of the CNC angle strain imposed by the bicyclic system. nih.govacs.org X-ray crystallographic studies of N-benzoyl-7-azabicyclo[2.2.1]heptane have confirmed the pyramidal nature of the nitrogen atom in the solid state. nih.govacs.org In solution, this non-planarity leads to a reduction in the rotational barrier around the amide bond compared to analogous monocyclic pyrrolidine amides. nih.govacs.org
The non-planarity of the amide bond in these systems would be expected to increase their susceptibility to hydrolysis, as the resonance stabilization that typically protects the amide bond is diminished. However, studies on the base-catalyzed hydrolysis of N-benzoyl-7-azabicyclo[2.2.1]heptanes have revealed an unexpected resistance to cleavage. mdpi.com This surprising stability has been attributed to a large negative entropy of activation (ΔS‡), which suggests a highly ordered transition state involving solvating water molecules. mdpi.com This finding is significant as it challenges the general assumption that non-planar amides are inherently labile. mdpi.com
Nucleophilicity of Bridgehead Nitrogen Atoms in Bicyclic Systems
The nucleophilicity of the bridgehead nitrogen atom in 7-azabicyclo[2.2.1]heptane and its derivatives is a key aspect of their chemical reactivity. The accessibility of the nitrogen's lone pair of electrons for reaction with electrophiles is influenced by the steric and electronic environment imposed by the bicyclic framework.
The rigid structure of the 7-azabicyclo[2.2.1]heptane system can sterically hinder the approach of reactants to the bridgehead nitrogen. However, the nitrogen atom's lone pair is generally available for reactions such as alkylation and acylation. The formation of N-alkylated and N-acylated derivatives is a common transformation for this class of compounds.
The nucleophilicity of the nitrogen can be modulated by the presence of substituents on the bicyclic frame. Electron-donating groups can enhance the nitrogen's nucleophilicity, while electron-withdrawing groups will diminish it. The unique electronic properties of the bicyclic system, including the strain-induced changes in hybridization, can also play a role in determining the nucleophilic character of the bridgehead nitrogen.
Reactivity at Functionalized Positions (e.g., exo- and endo- substituted derivatives)
The reactivity of functionalized 7-azabicyclo[2.2.1]heptane derivatives is significantly influenced by the stereochemistry of the substituents, particularly whether they are in the exo or endo position. This steric and electronic control dictates the outcome of various reactions.
For instance, the chlorination of 7-azabicyclo[2.2.1]heptane yields exclusively the exo-chloro derivative. cdnsciencepub.com This stereoselectivity is analogous to the chlorination of norbornane, which also predominantly gives the exo product. cdnsciencepub.com In contrast, the related 7-oxabicyclo[2.2.1]heptane shows a much lower exo selectivity in photochlorination. cdnsciencepub.com The hydrolysis of exo-2-chloro-7-azabicyclo[2.2.1]heptane derivatives proceeds to furnish the corresponding alcohol, confirming the structure. cdnsciencepub.com
The Diels-Alder reaction of methyl 2-benzamidoacrylate with Danishefsky's diene results in a mixture of cycloadducts corresponding to both endo and exo attack. unirioja.es These adducts can then be further manipulated to produce key intermediates for the synthesis of complex molecules. unirioja.es Similarly, the synthesis of derivatives of 7-azabicyclo[2.2.1]heptane can be achieved through Diels-Alder reactions of N-acylated pyrroles, which can yield both exo and endo adducts. rsc.org These adducts are often unstable and can revert via a retro-Diels-Alder reaction. rsc.org
In the context of intramolecular reactions, the orientation of substituents is crucial. For example, in the synthesis of conformationally constrained epibatidine (B1211577) analogues, the intramolecular cyclization of exo-2-bromo-7-(toluene-4-sulfonyl)-7-azabicyclo[2.2.1]heptane has been reported. researchgate.net The development of synthetic routes to aminocyclitols has utilized enantiomerically pure endo-7-azabicyclo[2.2.1]heptan-2-ol. acs.org The orientation of a sulfone moiety at the endo position was found to prevent fragmentation due to the lack of the required anti-periplanar arrangement of the bonds that need to cleave. acs.org Epimerization of the endo-sulfone to the exo-position was necessary to facilitate the desired reaction. acs.org
The substitution pattern also affects the properties of the resulting compounds. For example, N-arylalkyl-substituted 7-azabicyclo[2.2.1]heptanes have been synthesized and evaluated for their potential as neuronal nicotinic acetylcholine (B1216132) receptor ligands. researchgate.net The stereochemistry of these compounds, including exo and endo isomers, is a key factor in their biological activity. google.com
Here is a table summarizing the reactivity of some functionalized 7-azabicyclo[2.2.1]heptane derivatives:
| Starting Material | Reagent(s) | Product(s) | Key Observation(s) |
| 7-Azabicyclo[2.2.1]heptane | Cl2 | exo-2-Chloro-7-azabicyclo[2.2.1]heptane | High exo selectivity observed. |
| Methyl 2-benzamidoacrylate | Danishefsky's diene | Mixture of endo and exo cycloadducts | Both diastereomers are formed in the Diels-Alder reaction. unirioja.es |
| N-Acylated pyrroles | Dienophiles | exo and endo Diels-Alder adducts | Adducts are often unstable and can undergo retro-Diels-Alder reaction. rsc.org |
| endo-7-Azabicyclo[2.2.1]heptan-2-ol derivative with an endo-sulfone | KHMDS | Corresponding exo-sulfone derivative | Epimerization is necessary for subsequent fragmentation. acs.org |
Mechanistic Investigations of Intramolecular Radical Processes and their Outcomes
Intramolecular radical reactions are a powerful tool for the synthesis of complex molecules containing the 7-azabicyclo[2.2.1]heptane framework. Mechanistic studies, often supported by computational methods, have been crucial in understanding and predicting the outcomes of these reactions.
The formation of conformationally constrained analogues of epibatidine through intramolecular free radical processes has been investigated using Density Functional Theory (DFT) methods. nih.gov These studies have shed light on the reaction mechanism and the critical role of the nitrogen-protecting group in determining the success of the radical-mediated cyclizations. nih.gov The theoretical findings have been able to explain unexpected experimental results and provide guidance for selecting suitable precursors for efficient cyclization. nih.gov
The synthesis of various 1-substituted-7-azabicyclo[2.2.1]heptane derivatives has been achieved via bridgehead radical reactions, starting from 7-azabicyclo[2.2.1]heptane-1-carboxylic acid. unirioja.es The generation of a bridgehead radical from the corresponding O-acyl thiohydroxamate (Barton ester) has been demonstrated, leading to the formation of halogenated derivatives and other substituted compounds. unirioja.es
In the pursuit of new epibatidine analogues, intramolecular free radical reactions have been employed to construct the bicyclic core. researchgate.net The reactivity of radical precursors, such as those with a bromine atom at the 2-position and a radical acceptor tethered to the nitrogen atom, has been explored. researchgate.net The outcomes of these reactions, including cyclization and reduction, are dependent on the specific precursor and reaction conditions. researchgate.net For example, the radical cyclization of a precursor derived from 2-chloronicotinic acid led to the formation of a dehalogenated product as the major outcome. researchgate.net
The synthesis and reactivity of the 7-azabicyclo[2.2.1]hept-2-yl radical have been systematically investigated in both intermolecular and intramolecular processes for the first time, highlighting its utility in constructing diverse molecular architectures. researchgate.net
A summary of representative intramolecular radical reactions is presented below:
| Radical Precursor | Reaction Conditions | Major Product(s) | Mechanistic Insight |
| O-Acyl thiohydroxamate of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid | Photolysis or thermolysis | 1-Substituted-7-azabicyclo[2.2.1]heptanes | Proceeds via a bridgehead radical intermediate. unirioja.es |
| N-(3-pyridylmethyl)-2-bromo-7-azabicyclo[2.2.1]heptane derivative | Radical initiator (e.g., AIBN), reducing agent (e.g., Bu3SnH) | Cyclized epibatidine analogue | The efficiency of cyclization is influenced by the nitrogen protecting group. researchgate.netnih.gov |
| exo-2-Bromo-7-(toluene-4-sulfonyl)-7-azabicyclo[2.2.1]heptane | Radical initiator | Intramolecular cyclization product | Demonstrates the feasibility of forming new rings via radical pathways. researchgate.net |
Studies on the Stability of the Azabicyclo[2.2.1]heptane System under Various Conditions (e.g., Retro-Diels-Alder, Retro-Mannich, Re-aromatization Pathways)
The stability of the 7-azabicyclo[2.2.1]heptane system is a critical consideration in its synthesis and reactivity. The bicyclic framework can undergo various decomposition pathways, including retro-Diels-Alder reactions, retro-Mannich fragmentations, and re-aromatization processes, particularly when certain functional groups are present.
The Diels-Alder adducts of N-acylated pyrroles are often unstable and prone to retro-Diels-Alder reactions, which can limit their utility in synthesis. rsc.org This instability is especially pronounced when the resulting olefin is functionalized with electron-withdrawing groups. google.com High pressure has been employed to favor the formation of these adducts. rsc.org The retro-Diels-Alder reaction has also been proposed as a potential metabolic activation pathway for certain 7-oxabicyclo[2.2.1]heptane derivatives, highlighting the biological relevance of this fragmentation. nih.gov
The 7-azabicyclo[2.2.1]heptane skeleton is also susceptible to retro-Mannich type fragmentations. The synthesis of certain derivatives can be challenging due to these competing decomposition pathways. google.com
Amide derivatives based on the 7-azabicyclo[2.2.1]heptane scaffold, despite having a pyramidalized nitrogen atom which might suggest instability, have been found to be surprisingly resistant to base-catalyzed hydrolysis. mdpi.com This unexpected stability has been attributed to a large negative entropy of activation, indicating a highly ordered transition state. mdpi.comresearchgate.net However, the stability is dependent on the specific structure, with bridgehead substitution further decreasing the rate of hydrolysis. mdpi.com
The stability of the amide bond in these bicyclic systems is also influenced by the substituents. For example, N-acetyl epibatidine is known for its stability and resistance to cleavage by reagents like methyllithium. google.com
The following table summarizes the stability of the 7-azabicyclo[2.2.1]heptane system under different conditions:
| Derivative | Conditions | Observed Pathway | Outcome |
| Diels-Alder adducts of N-acylated pyrroles | Thermal | Retro-Diels-Alder | Reversion to starting materials. rsc.org |
| 7-Azabicyclo[2.2.1]heptane derivatives with specific functionalities | Synthetic conditions | Retro-Mannich fragmentation | Decomposition of the bicyclic system. google.com |
| 7-Azabicyclo[2.2.1]heptane amides | Base-catalyzed hydrolysis | Hydrolysis | Resistant to hydrolysis, with stability increasing with bridgehead substitution. mdpi.com |
| N-Acetyl epibatidine | Methyllithium | - | Stable, resists cleavage. google.com |
Reactions Involving Nitrogen Bridgehead Compounds
The nitrogen atom at the bridgehead position of the 7-azabicyclo[2.2.1]heptane system exhibits unique reactivity due to its constrained geometry. When acylated, the resulting amides are non-planar and distorted due to nitrogen pyramidalization. When alkylated, the tertiary amines show unusually high barriers to nitrogen inversion, a phenomenon known as the "bicyclic effect".
This distinct structural feature influences the chemical behavior of the nitrogen bridgehead. For instance, the synthesis of various 1-substituted-7-azabicyclo[2.2.1]heptane derivatives has been accomplished through the generation of a radical at the bridgehead carbon atom alpha to the nitrogen. unirioja.es This demonstrates that the bridgehead position can be a site for functionalization via radical intermediates.
The nitrogen bridgehead also plays a role in multicomponent reactions. An intramolecular Ugi reaction with 7-azabicyclo[2.2.1]heptane-2-carboxylic acid derivatives has been developed. This reaction proceeds through a fused 7-membered ring intermediate, and the outcome is different from that observed with less constrained β-amino acids. This methodology provides a valuable route to polyfunctionalized azabicyclic structures and allows for the introduction of complex substituents onto the nitrogen atom.
Furthermore, compounds with nitrogen-nitrogen bonds at the bridgehead positions of the 7-azabicyclo[2.2.1]heptane system have been synthesized, showcasing the possibility of incorporating diazo functionalities into this bicyclic framework. evitachem.com
The reactivity of the nitrogen bridgehead is a key aspect of the chemistry of this system, enabling the synthesis of a diverse range of derivatives with potential applications in various fields.
Stereochemical Aspects and Chirality in 7 Azabicyclo 2.2.1 Heptane Systems
Enantiomeric and Diastereomeric Considerations in Synthesis and Reactivity
The synthesis of 7-azabicyclo[2.2.1]heptane derivatives often results in a mixture of stereoisomers, necessitating a thorough understanding of enantiomeric and diastereomeric forms. The inherent chirality of the bicyclic scaffold means that even without substituents on the carbon framework, the molecule can be chiral. The nitrogen atom in 7-Methyl-7-azabicyclo[2.2.1]heptane is at a bridgehead position, and the molecule as a whole is chiral.
The synthesis of these compounds can be approached through various methods, including the Diels-Alder reaction, which is a powerful tool for constructing the bicyclic ring system. For instance, the reaction of a pyrrole (B145914) derivative with a suitable dienophile can yield the 7-azabicyclo[2.2.1]heptane skeleton. The stereochemical outcome of such reactions is highly dependent on the nature of the reactants and the reaction conditions. The use of chiral auxiliaries or catalysts can be employed to induce enantioselectivity, leading to the preferential formation of one enantiomer over the other.
The reactivity of the different stereoisomers of 7-azabicyclo[2.2.1]heptane derivatives can also vary significantly. For example, the accessibility of the nitrogen lone pair for reactions such as alkylation or coordination to metal centers can be influenced by the stereochemistry of the substituents on the carbon framework.
Stereocontrol Strategies in Bicyclic Ring Construction
Achieving stereocontrol in the construction of the 7-azabicyclo[2.2.1]heptane ring is a key challenge in the synthesis of these compounds. One of the most effective strategies is the use of chiral templates or auxiliaries. These are chiral molecules that are temporarily incorporated into the reacting system to direct the stereochemical course of the reaction. After the desired stereochemistry has been established, the auxiliary can be removed.
Another powerful approach is asymmetric catalysis, where a chiral catalyst is used to favor the formation of one enantiomer. For example, chiral Lewis acids can be used to catalyze Diels-Alder reactions, leading to high enantiomeric excesses of the desired product. The choice of catalyst and reaction conditions is crucial for achieving high levels of stereocontrol.
Intramolecular reactions, such as the intramolecular Diels-Alder reaction, can also be used to construct the bicyclic system with good stereocontrol. In these reactions, the dienophile and the diene are part of the same molecule, and the stereochemistry of the product is determined by the geometry of the tether connecting the two reactive moieties.
Analysis of Exo- and Endo-Stereoisomerism
In the context of the 7-azabicyclo[2.2.1]heptane system, the terms exo and endo are used to describe the relative stereochemistry of substituents on the bicyclic framework. These isomers arise from the approach of a reactant to the double bond of a precursor, such as in a Diels-Alder reaction. The endo product is generally the kinetically favored product in these reactions, as predicted by the Alder-endo rule, which involves secondary orbital interactions. However, the exo product is often the thermodynamically more stable isomer due to reduced steric hindrance.
The differentiation between exo and endo isomers is typically achieved using spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy. The coupling constants between protons on the bicyclic framework are highly dependent on their spatial relationship, allowing for the unambiguous assignment of the stereochemistry. For instance, the coupling constant between the bridgehead proton and an adjacent exo proton is generally smaller than that between the bridgehead proton and an adjacent endo proton.
The table below summarizes the expected differences in proton NMR for exo and endo isomers.
| Parameter | Exo Isomer | Endo Isomer |
| Bridgehead-Adjacent Proton Coupling (J-value) | Smaller | Larger |
| Chemical Shift of Substituent | Generally upfield | Generally downfield |
| Steric Hindrance | Lower | Higher |
| Thermodynamic Stability | Higher | Lower |
Conformational Analysis of Bridged Systems, including Amide Bond Rotational Barriers
When the nitrogen atom is part of an amide functionality, the rotational barrier around the amide bond (C-N bond) becomes a significant conformational feature. This rotation is often slow on the NMR timescale, leading to the observation of distinct signals for the different conformers. The height of this rotational barrier can be determined by dynamic NMR studies. For N-acyl-7-azabicyclo[2.2.1]heptane derivatives, the rotational barrier for the amide bond has been studied, and it is influenced by the nature of the acyl group and other substituents on the bicyclic ring.
Computational and Theoretical Investigations of 7 Methyl 7 Azabicyclo 2.2.1 Heptane
Density Functional Theory (DFT) Calculations and their Applications
Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the electronic structure and properties of molecules. Its balance of accuracy and computational cost makes it particularly suitable for studying complex systems like 7-Methyl-7-azabicyclo[2.2.1]heptane.
DFT calculations have been instrumental in unraveling the intricate details of reaction mechanisms involving the 7-azabicyclo[2.2.1]heptane framework. By mapping out the potential energy surfaces of reactions, researchers can identify transition states, intermediates, and predict the most likely reaction pathways. This has been particularly valuable in understanding the stereochemical outcomes of various transformations.
For instance, DFT studies have been employed to explain the stereoselectivity observed in the bromination of N-protected, N-(arylmethyl)cyclohex-3-enamines, a key step in the synthesis of N-arylmethyl-7-azabicyclo[2.2.1]heptane derivatives. researchgate.net These calculations helped to rationalize the formation of the major trans-3-cis-4-dibromide intermediates. researchgate.net Similarly, the mechanisms of intramolecular free radical reactions leading to conformationally constrained epibatidine (B1211577) analogues, which feature the 7-azabicyclo[2.2.1]heptane core, have been successfully investigated using DFT methods. nih.gov These theoretical findings have not only explained unexpected experimental results but also provided predictive power to guide the selection of appropriate precursors for achieving desired cyclization products. nih.gov
Furthermore, DFT calculations have been used to explore the synthesis of bicyclic cyclobutanes from 7-azabicyclo[2.2.1]heptane derivatives. acs.org These studies have shed light on the reaction mechanism, identifying the rate-determining step and explaining the stereospecificity of the transformation. acs.org A mechanistic investigation using DFT was also crucial in rationalizing the formation of different products in the base-promoted heterocyclization of N-(dibromocyclohex-1-yl)carbamates, which can lead to 7-azabicyclo[2.2.1]heptane derivatives. acs.org
The rigid bicyclic structure of this compound significantly influences its conformational flexibility. One of the most studied conformational processes in this molecule is nitrogen inversion, where the nitrogen atom and its substituents pass through a planar transition state. DFT calculations, often in conjunction with experimental techniques like dynamic NMR spectroscopy, have provided accurate determinations of the energy barriers associated with this process.
The nitrogen inversion barrier in this compound has been a subject of considerable interest due to the "bicyclic effect," which refers to the increased inversion barrier in bicyclic amines compared to their acyclic or monocyclic counterparts with similar substitution. acs.org Early studies using dynamic 13C NMR determined the free energy of activation for nitrogen inversion to be approximately 13.77 kcal/mol. researchgate.net This relatively high barrier is attributed to the geometric constraints imposed by the bicyclic system, which increases the angle strain in the planar transition state.
DFT calculations have been employed to model the conformational preferences and the energetics of ring inversion in related 7-azabicyclo[2.2.1]heptane systems. researchgate.net Theoretical studies have also explored the pyramidalization of the amide nitrogen in N-acyl-7-azabicyclo[2.2.1]heptane derivatives, a phenomenon directly related to the energetics of nitrogen geometry. nih.gov These calculations have shown that the bicyclic framework induces nitrogen pyramidalization, which in turn affects the rotational barriers of the amide bond. nih.gov
| Computational Method | Calculated Property | Value | Reference |
| Dynamic 13C NMR / AM1 | Nitrogen Inversion Barrier (ΔG‡) | 13.77 kcal/mol | researchgate.net |
| DFT | Ring Inversion Activation Energy | Good agreement with experiment | researchgate.net |
| DFT | Amide Nitrogen Inversion Barrier | < 3 kcal/mol | nih.gov |
This table presents a selection of computationally determined energetic properties for this compound and related derivatives.
The electronic environment within this compound gives rise to interesting stereoelectronic effects that influence its structure and reactivity. DFT calculations, particularly through Natural Bond Orbital (NBO) analysis, have been crucial in dissecting these interactions.
NBO analysis allows for the examination of interactions between occupied (donor) and unoccupied (acceptor) molecular orbitals. In derivatives of 7-azabicyclo[2.2.1]heptane, stereoelectronic effects such as hyperconjugation play a significant role in determining conformational preferences. For example, in aryl sulfone derivatives, the interaction between the p-orbital of a carbon atom and the σ* anti-bonding orbital of an adjacent bond can explain the observed conformational preferences. uvic.ca
The pyramidalization of the amide nitrogen in N-acyl-7-azabicyclo[2.2.1]heptanes is also a consequence of stereoelectronic interactions. The rigid bicyclic structure can reduce the typical nN → π*C=O resonance found in planar amides, leading to a more pyramidal nitrogen geometry. mdpi.com This, in turn, can influence the reactivity of the amide bond.
Molecular Mechanics and Semi-Empirical Methods in Conformational Analysis
While DFT provides a high level of theory, molecular mechanics and semi-empirical methods offer a more computationally efficient approach for exploring the conformational landscape of molecules, especially for larger systems or for preliminary screenings.
Molecular mechanics calculations have been used to reasonably account for the observed nitrogen inversion barriers in 2-methyl-2-azabicyclo[2.2.1]heptane by modeling the change in energy between the pyramidal ground state and the planar transition state. acs.org These methods rely on a classical force field to describe the potential energy of a molecule as a function of its atomic coordinates.
Semi-empirical methods, such as AM1, have also been utilized to study the nitrogen inversion barrier in this compound. researchgate.net Although generally less accurate than DFT, these methods can provide valuable qualitative insights and trends in conformational energies. The combination of experimental data with these computational approaches provides a comprehensive understanding of the conformational dynamics of this bicyclic amine.
Quantitative Structure-Reactivity Relationship (QSRR) Studies
Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their measured reactivity or biological activity. ekb.eg While specific QSRR studies focusing solely on this compound are not extensively documented in the provided search results, the principles of QSRR are applicable to this class of compounds.
For derivatives of 7-azabicyclo[2.2.1]heptane, QSRR models could be developed to predict various properties, such as their binding affinity to specific receptors or their reaction rates in certain chemical transformations. nih.gov These models typically use a set of molecular descriptors, which are numerical representations of the chemical structure, to build a predictive model using statistical methods like multiple linear regression or machine learning algorithms. ekb.egmdpi.com Such studies could accelerate the discovery of new derivatives with desired properties by allowing for virtual screening of large compound libraries before undertaking expensive and time-consuming experimental synthesis and testing.
Advanced Research Applications and Future Directions of 7 Methyl 7 Azabicyclo 2.2.1 Heptane
Role as Conformationally Constrained Proline Analogues and Peptidomimetics
The 7-azabicyclo[2.2.1]heptane skeleton, particularly its carboxylic acid derivatives, serves as a rigid analogue of proline. Proline's distinctive cyclic structure imparts significant conformational constraints on peptides, often inducing β-turns, which are crucial for biological activity. By replacing proline with more rigid analogues like 7-azabicyclo[2.2.1]heptane derivatives, researchers can gain deeper insights into the specific spatial arrangements required for a peptide to interact with its biological target. unirioja.esarkat-usa.orgsemanticscholar.org
The design and synthesis of these constrained proline analogues are pivotal in the field of peptidomimetics, which aims to develop non-peptide molecules that mimic the structure and function of natural peptides. acs.org These peptidomimetics often exhibit improved metabolic stability and oral bioavailability compared to their peptide counterparts. For instance, 7-azabicyclo[2.2.1]heptane-1-carboxylic acid has been incorporated into bioactive molecules, including a boroarginine thrombin inhibitor and a novel class of HIV-1 protease inhibitors. unirioja.es
Furthermore, the introduction of substituents onto the bicyclic frame, creating chimeras of proline and other amino acids, allows for the exploration of structure-activity relationships in greater detail. arkat-usa.org These heavily constrained analogues provide a platform to study how specific side-chain orientations influence biological activity. arkat-usa.org Spectroscopic and simulation studies have shown that a C-terminal 7-azabicyclo[2.2.1]heptane amine can stabilize a β-strand-like extended conformation of an adjacent amino acid, highlighting its role in influencing peptide secondary structure. researchgate.net
Development of Novel Scaffolds for Chemical Research
Beyond its role as a proline mimic, the 7-azabicyclo[2.2.1]heptane framework is a versatile scaffold for the development of novel chemical entities with diverse biological activities. nih.gov Its rigid structure provides a well-defined three-dimensional arrangement of functional groups, which is advantageous for designing ligands with high affinity and selectivity for specific biological targets. nih.gov
A notable application of this scaffold is in the development of selective ligands for sigma (σ) receptors. nih.gov A series of N-substituted 7-azabicyclo[2.2.1]heptanes have been synthesized and evaluated for their binding affinity to σ₁ and σ₂ receptors. nih.gov These studies revealed that the nature of the N-substituent plays a crucial role in determining both affinity and subtype selectivity, with arylalkyl substituents favoring the σ₂ subtype. nih.gov The conformational restriction imposed by the bicyclic core appears to be important for this subtype discrimination. nih.gov
The development of synthetic strategies that allow for the diversification of the 7-azabicyclo[2.2.1]heptane core is an active area of research. These methods aim to produce libraries of compounds that can be screened for a wide range of biological activities, contributing to the discovery of new lead compounds in drug development. whiterose.ac.uk
Strategies for Derivatization and Functionalization of the Bicyclic Core
The synthetic versatility of the 7-azabicyclo[2.2.1]heptane core allows for the introduction of a wide array of functional groups at various positions. This derivatization is key to fine-tuning the pharmacological properties of the resulting molecules.
One common strategy involves the modification of the nitrogen atom. The bridgehead nitrogen can be acylated or alkylated, which not only introduces new functional groups but also influences the conformational properties of the molecule. When acylated, the resulting amides are non-planar due to nitrogen pyramidalization.
Functionalization of the carbon skeleton can be achieved through various synthetic transformations. For example, the Barton ester of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid has been used to generate bridgehead radicals, which can then be trapped with different reagents to introduce substituents at the C1 position. unirioja.es This method has been successfully employed to synthesize 1-halo and other 1-substituted derivatives. unirioja.es
Another powerful technique is the Diels-Alder reaction, which can be used to construct the bicyclic system with various substituents already in place. google.com The choice of diene and dienophile allows for the introduction of diverse functionalities at different positions of the ring. Furthermore, post-condensation modifications of the initial cycloadducts offer additional opportunities for derivatization. researchgate.netnih.gov
Innovative Methodologies for the Construction of Azabicyclic Scaffolds
The development of efficient and stereoselective methods for the synthesis of the 7-azabicyclo[2.2.1]heptane ring system is crucial for its application in medicinal chemistry. Several innovative strategies have been reported to construct this and related azabicyclic scaffolds.
One prominent approach is the intramolecular cyclization of appropriately functionalized precursors. For example, base-promoted internal nucleophilic displacement of a mesylate group has been used to form the bicyclic system in high yield. unirioja.es Another method involves a transannular alkylation sequence as a key C-C bond-forming step, starting from L-glutamic acid. acs.org
The Diels-Alder reaction remains a cornerstone for the construction of this bicyclic framework. unirioja.esgoogle.com Modifications of this reaction, such as using N-substituted pyrroles with electron-withdrawing groups, have been developed to enhance the reactivity and control the stereochemistry of the cycloaddition. google.com
Q & A
Basic Research Questions
Q. What are the key methodologies for synthesizing 7-Methyl-7-azabicyclo[2.2.1]heptane derivatives, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : A common approach involves halogenation or functional group substitution on the bicyclic core. For example, NaH in dry DMF under argon is used to promote nucleophilic substitution, as seen in the synthesis of 1-(2-Bromo-7-azabicyclo[2.2.1]heptan-7-yl)ethanone (43% yield after chromatography) . Optimization includes controlling reaction temperature (0°C to room temperature), stoichiometric ratios (1.1 equiv NaH), and solvent purity to minimize side reactions. Post-reaction purification via gradient chromatography (e.g., 1% → 2% CH₂Cl₂:MeOH) is critical .
Q. Which spectroscopic techniques are most effective for characterizing this compound derivatives, and how are data interpreted?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are standard. For example, -NMR peaks at δ 1.32–2.2 ppm (br d, J = 3 Hz) indicate methyl groups in constrained bicyclic environments . IR absorption bands at 2940 cm (C-H stretching) and 1510 cm (N-H bending) confirm structural motifs . Mass spectrometry (MS) with m/z 291 (M) provides molecular weight validation .
Q. How can researchers predict physicochemical properties (e.g., pKa, logP) of this compound derivatives computationally?
- Methodological Answer : Use the Joback method for estimating boiling points and the Crippen fragmentation model for logP calculations. For instance, Crippen’s approach predicts logP based on atomic contributions, validated against experimental data for bicyclic amines . Software like Gaussian or NWChem can compute molecular electrostatic potentials to estimate pKa (e.g., predicted pKa = 14.10 ± 0.40 for related compounds) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent position, ring strain) impact the biological activity of 7-azabicyclo[2.2.1]heptane analogues?
- Methodological Answer : Conformational rigidity from the bicyclic framework enhances binding affinity to nicotinic acetylcholine receptors. Structure-activity relationship (SAR) studies show that 2-carboxylate derivatives exhibit higher activity due to improved hydrogen bonding, while bromine substitution at position 2 reduces off-target effects . Computational docking (e.g., AutoDock Vina) can model interactions with receptor pockets to prioritize synthetic targets .
Q. What strategies reconcile contradictions in reported synthetic yields for 7-azabicyclo[2.2.1]heptane derivatives?
- Methodological Answer : Yield discrepancies often arise from solvent purity, catalyst aging, or reaction scaling. For example, Portoghese’s synthesis of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane achieved 90% yield using NaOMe in MeOH/EtOH under reflux, whereas scaled-up reactions may drop to 70–80% due to heat transfer inefficiencies . Systematic DOE (Design of Experiments) can identify critical factors (e.g., temperature, stirring rate) .
Q. How can computational modeling guide the design of novel 7-azabicyclo[2.2.1]heptane-based catalysts or ligands?
- Methodological Answer : Density Functional Theory (DFT) calculates transition-state energies to predict catalytic efficiency. For example, N-methylation at position 7 increases electron density on the nitrogen, enhancing Lewis basicity in asymmetric catalysis . Molecular dynamics simulations (e.g., GROMACS) assess ligand-receptor binding kinetics, optimizing residence times for drug candidates .
Q. What advanced separation techniques are suitable for isolating enantiomers of this compound derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
